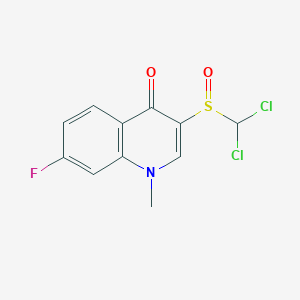
3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Cat. No. B8732265
Key on ui cas rn:
592543-25-4
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07041677B2
Procedure details


665 mg (2.276 mmol) of the 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone (Compound 2, FIG. 21), as prepared in Step A, was dissolved in 20 ml of DCM at 0° C. to form a solution. To this solution was added 505.7 mg (2.345 mmol) of 80% MCPBA to form a mixture. This stirred mixture was then allowed to warm to room temperature and was stirred for 1 hour. An additional 25 mg of MCPBA was added and the mixture and stirred for 1 hour. The mixture was washed with 5% aqueous Na2CO3. The aqueous layer was extracted with DCM, and the combined DCM extracts were dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1) to give 352 mg (50%) of the product (Compound 3, FIG. 21) as a white solid, that was approximately 98% pure according to 1H NMR, CDCl3; d=3.96 s, 3H, N—CH3; 7.09 s, 1H, CHCl2; 7.22 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=9.0, 7.6 & 2.2 Hz, H at C6; 8.03 s, 1H, H at C2; 8.43 dd, 1H, J=8.8 & 6.1 Hz, H at C5. This white solid product was further purified by recrystallization from methanol to give 252 mg of white crystals.
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
665 mg
Type
reactant
Reaction Step One

Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)Cl>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]
|
Inputs


Step One
|
Name
|
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
|
|
Quantity
|
665 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
|
Name
|
Compound 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
505.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture and stirred for 1 hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with 5% aqueous Na2CO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined DCM extracts were dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 352 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

